molecular formula C18H23N5O2 B12259421 N-[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12259421
M. Wt: 341.4 g/mol
InChI Key: KATYQHYMYNIYJA-UHFFFAOYSA-N
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Description

N-[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a methoxy group, a piperidine ring, and a pyrimidine ring, making it a multifaceted molecule with diverse reactivity and functionality.

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

(2-methoxypyridin-3-yl)-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]methanone

InChI

InChI=1S/C18H23N5O2/c1-13-10-20-18(21-11-13)22(2)14-6-5-9-23(12-14)17(24)15-7-4-8-19-16(15)25-3/h4,7-8,10-11,14H,5-6,9,12H2,1-3H3

InChI Key

KATYQHYMYNIYJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=C(N=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the 2-methoxypyridine-3-carbonyl chloride, which is then reacted with piperidin-3-amine under controlled conditions to form the intermediate N-[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]amine. This intermediate is subsequently reacted with 5-dimethylpyrimidin-2-amine in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of N-[1-(2-hydroxypyridine-3-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-hydroxypyridine-3-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine
  • N-[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine alcohol
  • This compound derivatives

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity

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